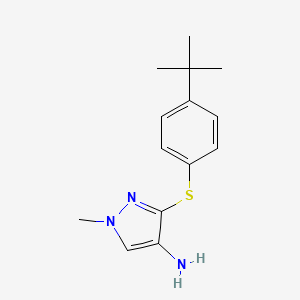![molecular formula C13H16FNO4 B6644693 4-[(2-Fluoro-4-methoxyphenyl)methyl]morpholine-3-carboxylic acid](/img/structure/B6644693.png)
4-[(2-Fluoro-4-methoxyphenyl)methyl]morpholine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Fluoro-4-methoxyphenyl)methyl]morpholine-3-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a morpholine derivative that has a unique chemical structure, which makes it an interesting subject for scientific study. In
作用机制
The mechanism of action of 4-[(2-Fluoro-4-methoxyphenyl)methyl]morpholine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a key role in inflammation. It also inhibits the activity of various protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-Fluoro-4-methoxyphenyl)methyl]morpholine-3-carboxylic acid have been extensively studied. It has been shown to reduce inflammation and pain in various animal models of inflammatory diseases, including arthritis and colitis. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 4-[(2-Fluoro-4-methoxyphenyl)methyl]morpholine-3-carboxylic acid in lab experiments is its relatively simple synthesis method and low cost. It is also highly stable and can be easily stored for long periods of time. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are many potential future directions for research on 4-[(2-Fluoro-4-methoxyphenyl)methyl]morpholine-3-carboxylic acid. One area of research could be to further investigate its potential as a treatment for inflammatory diseases, such as arthritis and colitis. Another area of research could be to investigate its potential as a treatment for cancer, either as a standalone therapy or in combination with other cancer treatments. Additionally, further research could be done to better understand its mechanism of action and to optimize its synthesis method for large-scale production.
合成方法
The synthesis of 4-[(2-Fluoro-4-methoxyphenyl)methyl]morpholine-3-carboxylic acid involves the reaction of 4-(chloromethyl)phenyl fluoride with morpholine in the presence of a base. The resulting product is then treated with sodium hydroxide to obtain the final product. The synthesis method is relatively simple and has been optimized for large-scale production.
科学研究应用
4-[(2-Fluoro-4-methoxyphenyl)methyl]morpholine-3-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to have potent antitumor activity against various types of cancer cells, including breast, lung, and prostate cancer cells.
属性
IUPAC Name |
4-[(2-fluoro-4-methoxyphenyl)methyl]morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-18-10-3-2-9(11(14)6-10)7-15-4-5-19-8-12(15)13(16)17/h2-3,6,12H,4-5,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJDBFATRZDEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCOCC2C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-methyl-1,2,4-triazol-3-yl)methyl]-N-(pyrrolidin-2-ylmethyl)cyclopropanamine](/img/structure/B6644614.png)
![4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol](/img/structure/B6644627.png)

![3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644649.png)


![[6,6-Dimethyl-4-[(5-methylpyridin-3-yl)methyl]morpholin-2-yl]methanol](/img/structure/B6644679.png)
![[3-Methyl-1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6644688.png)



![N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide](/img/structure/B6644720.png)
![N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B6644722.png)